molecular formula C17H12BrN B11559619 4-bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline

4-bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline

Cat. No.: B11559619
M. Wt: 310.2 g/mol
InChI Key: IGBUMDRQIVVFFM-UHFFFAOYSA-N
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Description

4-Bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline is an organic compound that features a bromine atom attached to the para position of an aniline ring, with a naphthalen-2-ylmethylidene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline typically involves the condensation of 4-bromoaniline with naphthaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A simpler compound with a bromine atom attached to the para position of an aniline ring.

    Naphthaldehyde: The aldehyde precursor used in the synthesis of 4-bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline.

    Naphthylamines: Compounds with an amine group attached to a naphthalene ring.

Uniqueness

This compound is unique due to its combination of a brominated aniline and a naphthalen-2-ylmethylidene group. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H12BrN

Molecular Weight

310.2 g/mol

IUPAC Name

N-(4-bromophenyl)-1-naphthalen-2-ylmethanimine

InChI

InChI=1S/C17H12BrN/c18-16-7-9-17(10-8-16)19-12-13-5-6-14-3-1-2-4-15(14)11-13/h1-12H

InChI Key

IGBUMDRQIVVFFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=C(C=C3)Br

Origin of Product

United States

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